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molecular formula C11H20N2O B8786788 1-Methyl-4-(pyrrolidin-1-yl-carbonyl)piperidine

1-Methyl-4-(pyrrolidin-1-yl-carbonyl)piperidine

Cat. No. B8786788
M. Wt: 196.29 g/mol
InChI Key: VNXBMAJAOYPLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423050B2

Procedure details

Add a solution of n-butyllithium (1.9M in n-hexane, 4 ml, 7.6 mmol) to a solution of 2,6-dibromopyridine (1.81 g, 7.64 mmol) in MTBE (20 mL) dropwise under nitrogen, over 20 min., maintaining the temperature between −72 and −67° C. Stir the yellow heterogeneous solution at −70° C. for 20 min. to provide a green homogeneous solution. Add a solution of 1-methyl-4-(pyrrolidin-1-yl-carbonyl)piperidine (1 g, 5.09 mmol) in 10 mL MTBE dropwise over 20 min., maintaining the temperature below −69° C. Stir the yellow mixture at −75° C. for 1 hr. Quench the reaction mixture with a saturated solution of ammonium chloride (5 mL) between 0 and 10° C. Acidify the mixture to pH 2 with fuming HCl (2 mL). Extract the organic layer. Wash the aqueous phase with MTBE (50 mL), make the aqueous layer basic with a solution of 30% NaOH, and extract with ethyl acetate (2×50 mL). Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure at 40° C. to provide the title intermediate as an oil (1.23 g, 85% yield).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Br:13])[N:8]=1.[CH3:14][N:15]1[CH2:20][CH2:19][CH:18]([C:21](N2CCCC2)=[O:22])[CH2:17][CH2:16]1>CC(OC)(C)C>[Br:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([C:21]([CH:18]2[CH2:19][CH2:20][N:15]([CH3:14])[CH2:16][CH2:17]2)=[O:22])[N:8]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.81 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CN1CCC(CC1)C(=O)N1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
Stir the yellow heterogeneous solution at −70° C. for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between −72 and −67° C
CUSTOM
Type
CUSTOM
Details
to provide a green homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −69° C
STIRRING
Type
STIRRING
Details
Stir the yellow mixture at −75° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Quench the reaction mixture with a saturated solution of ammonium chloride (5 mL) between 0 and 10° C
EXTRACTION
Type
EXTRACTION
Details
Extract the organic layer
WASH
Type
WASH
Details
Wash the aqueous phase with MTBE (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers, dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure at 40° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=NC(=CC=C1)C(=O)C1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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